molecular formula C17H24BrNO2 B11591788 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate

Cat. No.: B11591788
M. Wt: 354.3 g/mol
InChI Key: PDIXGTGFDXWHMR-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups, a propan-2-yl group, and a 3-bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate typically involves the reaction of 2,6-dimethylpiperidine with propan-2-yl bromide to form the intermediate 1-(2,6-dimethylpiperidin-1-yl)propan-2-yl bromide. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), bases (sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzoates with various functional groups.

    Oxidation Reactions: N-oxides of the piperidine ring.

    Reduction Reactions: Alcohol derivatives of the benzoate moiety.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying receptor interactions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the benzoate moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor functions by binding to receptor sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to its analogs, 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate is unique due to the position of the bromine atom on the benzoate ring. This positional difference can influence the compound’s reactivity, biological activity, and interaction with molecular targets. For instance, the 3-bromobenzoate moiety may exhibit different binding affinities and selectivities compared to the 2- or 4-bromobenzoate analogs.

Properties

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 3-bromobenzoate

InChI

InChI=1S/C17H24BrNO2/c1-12-6-4-7-13(2)19(12)11-14(3)21-17(20)15-8-5-9-16(18)10-15/h5,8-10,12-14H,4,6-7,11H2,1-3H3

InChI Key

PDIXGTGFDXWHMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC(=CC=C2)Br)C

Origin of Product

United States

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